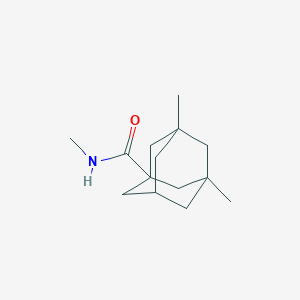![molecular formula C15H25N3O3 B5402659 1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPE or 1-(3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl)-4-(hydroxymethyl)-4-azepan-2-one. DPPE is a chiral molecule with two enantiomers, which are mirror images of each other.
Aplicaciones Científicas De Investigación
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, DPPE has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. DPPE has also been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
In drug discovery, DPPE has been used as a scaffold for the development of novel therapeutics. By modifying the chemical structure of DPPE, researchers can create analogs with improved pharmacological properties, such as increased potency and selectivity.
In materials science, DPPE has been utilized as a building block for the synthesis of functional materials, such as polymers and nanoparticles. These materials have potential applications in drug delivery, imaging, and sensing.
Mecanismo De Acción
The mechanism of action of DPPE is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes, such as DNA replication and protein synthesis. DPPE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. DPPE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response.
Biochemical and Physiological Effects:
DPPE has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DPPE can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DPPE can reduce tumor growth in animal models of cancer and alleviate pain and inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE has several advantages as a research tool, including its high potency and selectivity, its ability to inhibit key cellular processes, and its potential as a scaffold for the development of novel therapeutics. However, there are also limitations to its use in lab experiments, including its relatively complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DPPE, including:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of novel DPPE analogs with improved pharmacological properties.
3. Exploration of the potential of DPPE as a scaffold for the development of new drugs for the treatment of cancer and inflammatory diseases.
4. Investigation of the use of DPPE-based materials in drug delivery, imaging, and sensing applications.
5. Studies to determine the safety and toxicity of DPPE in vivo.
In conclusion, DPPE is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DPPE and its analogs as research tools and therapeutics.
Métodos De Síntesis
The synthesis of DPPE involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The amide is then treated with formaldehyde and sodium borohydride to yield DPPE as a white solid.
Propiedades
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11-12(2)16-17-13(11)4-5-14(20)18-8-3-6-15(21,10-19)7-9-18/h19,21H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEHXALNVJDERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCCC(CC2)(CO)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)

![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)


![4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)

![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)
![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)